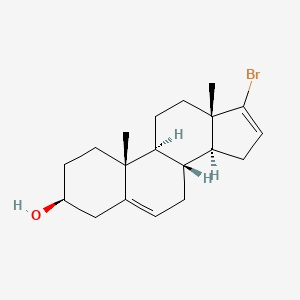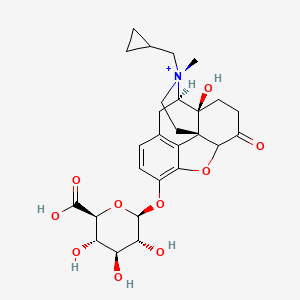
3-(2-Methoxyethyl)piperidin-3-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyethyl)piperidin-3-ol hydrochloride is a chemical compound with the molecular formula C8H18ClNO2. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)piperidin-3-ol hydrochloride typically involves the reaction of piperidine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for higher yields and more efficient production processes .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxyethyl)piperidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other piperidine derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different piperidine derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
3-(2-Methoxyethyl)piperidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on the central nervous system.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxyethyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets in the body. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but the compound is known to interact with neurotransmitter receptors and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic six-membered ring with one nitrogen atom, used as a starting material for many derivatives.
2-(2-Methoxyethyl)piperidine: A closely related compound with similar chemical properties.
3-Hydroxy-2-(2-methoxyethyl)piperidine: Another derivative with a hydroxyl group at the third position.
Uniqueness
3-(2-Methoxyethyl)piperidin-3-ol hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyethyl group and hydroxyl group at the third position make it a valuable compound for various research applications .
Propiedades
Número CAS |
2913278-21-2 |
|---|---|
Fórmula molecular |
C8H18ClNO2 |
Peso molecular |
195.69 g/mol |
Nombre IUPAC |
3-(2-methoxyethyl)piperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-11-6-4-8(10)3-2-5-9-7-8;/h9-10H,2-7H2,1H3;1H |
Clave InChI |
BFNFBILDOGRCKM-UHFFFAOYSA-N |
SMILES canónico |
COCCC1(CCCNC1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1,3-Benzodioxol-5-yl)-1-(2,4-dimethylphenyl)-1,4,6,7-tetrahydro-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B15296434.png)
![1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B15296435.png)



![Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15296460.png)
![3-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15296461.png)


![1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride](/img/structure/B15296487.png)
![3-[1-(Methoxycarbonyl)cyclopropyl]benzoicacid](/img/structure/B15296497.png)



